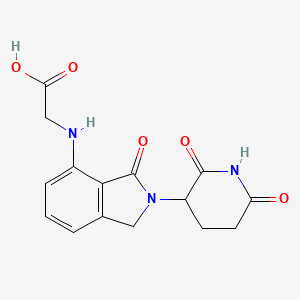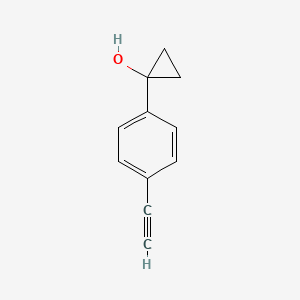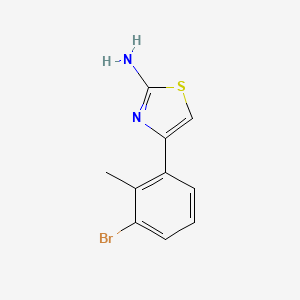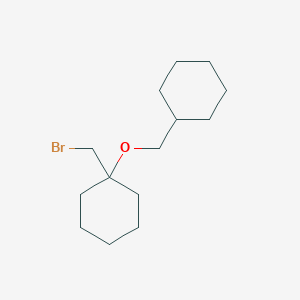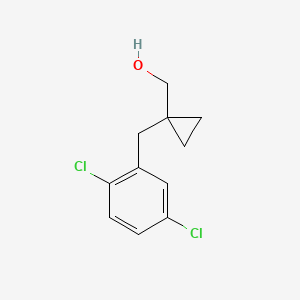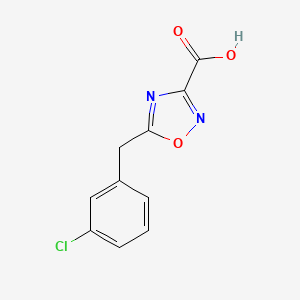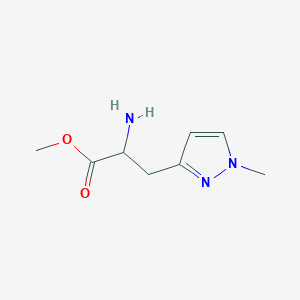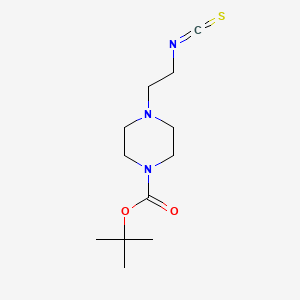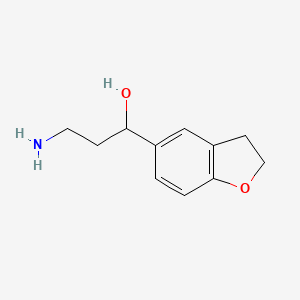
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features a benzofuran ring fused with an amino alcohol group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol typically involves the reaction of 2,3-dihydrobenzofuran with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 2,3-dihydrobenzofuran is reacted with an amine and a reducing agent under controlled conditions . Industrial production methods may involve bulk synthesis and custom synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol: This compound lacks the amino group, making it less versatile in certain reactions.
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: This compound features an indole ring instead of a benzofuran ring, leading to different biological activities.
3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridine: This compound contains an isoxazole ring fused to a pyridine ring, offering unique properties compared to the benzofuran derivative.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-amino-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-6,12H2 |
Clé InChI |
PIHYFDNVNQMMPS-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


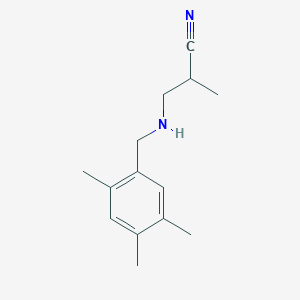

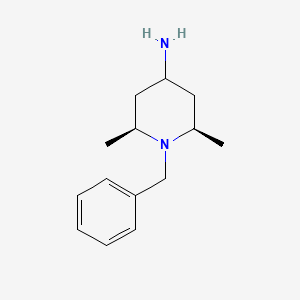
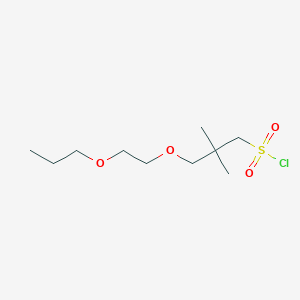
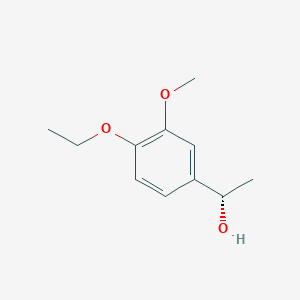
amine](/img/structure/B13616485.png)
